1-(3,4,5-Tribromothiophen-2-yl)ethanamine
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Overview
Description
1-(3,4,5-Tribromothiophen-2-yl)ethanamine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a heterocyclic compound containing a sulfur atom in its five-membered ring. The presence of bromine atoms at the 3, 4, and 5 positions of the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(3,4,5-Tribromothiophen-2-yl)ethanamine typically involves the bromination of thiophene followed by the introduction of an ethanamine group. The bromination can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired positions. The subsequent introduction of the ethanamine group can be carried out through nucleophilic substitution reactions .
Chemical Reactions Analysis
1-(3,4,5-Tribromothiophen-2-yl)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can lead to the formation of thiol derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures, such as biaryl compounds.
Scientific Research Applications
1-(3,4,5-Tribromothiophen-2-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Tribromothiophen-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The bromine atoms and the thiophene ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-(3,4,5-Tribromothiophen-2-yl)ethanamine can be compared with other thiophene derivatives, such as:
- 1-(2,3,4-Tribromothiophen-2-yl)ethanamine
- 1-(3,4,5-Trichlorothiophen-2-yl)ethanamine
- 1-(3,4,5-Trifluorothiophen-2-yl)ethanamine
These compounds share similar structural features but differ in the type and position of halogen atoms, which can significantly influence their chemical reactivity and applications .
Properties
Molecular Formula |
C6H6Br3NS |
---|---|
Molecular Weight |
363.90 g/mol |
IUPAC Name |
1-(3,4,5-tribromothiophen-2-yl)ethanamine |
InChI |
InChI=1S/C6H6Br3NS/c1-2(10)5-3(7)4(8)6(9)11-5/h2H,10H2,1H3 |
InChI Key |
NSBXAVICYCLWQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(S1)Br)Br)Br)N |
Origin of Product |
United States |
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